Methods and Technical Details
The synthesis of m-PEG13-acid involves the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These agents promote the formation of stable amide bonds between the polyethylene glycol chain and the carboxylic acid group, yielding m-PEG13-acid with high purity and yield suitable for various applications.
Structure and Data
The molecular structure of m-PEG13-acid features a linear polyethylene glycol backbone with a terminal carboxylic acid group. The molecular weight of this compound is approximately 250 Da. The presence of the hydrophilic polyethylene glycol segment contributes to its solubility in aqueous environments, while the carboxylic acid group allows for further functionalization through amide bond formation with primary amines in biological molecules.
Reactions and Technical Details
m-PEG13-acid primarily participates in bioconjugation reactions, forming covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N’-dicyclohexylcarbodiimide to form stable amide bonds. Common solvents used in these reactions include dimethyl sulfoxide, dichloromethane, and dimethylformamide. The reactions are usually conducted at room temperature or slightly elevated temperatures to optimize coupling efficiency.
Process and Data
The mechanism of action of m-PEG13-acid revolves around its ability to form stable amide bonds with primary amine groups on biomolecules. This process enhances the solubility, stability, and bioavailability of the conjugated molecules. The hydrophilic nature of the polyethylene glycol spacer not only improves solubility but also influences the pharmacokinetics of the drug or biomolecule it modifies by potentially altering its distribution within biological systems .
Physical and Chemical Properties
m-PEG13-acid is characterized by its hydrophilic properties due to the polyethylene glycol chain. It exhibits good solubility in water and polar solvents. The compound is typically stable under standard laboratory conditions but should be stored at -20°C to maintain its integrity over time. Key physical properties include:
Scientific Uses
m-PEG13-acid has a wide range of applications in scientific research and industry:
m-PEG13-acid (methoxy-poly(ethylene glycol)13-acid) is a monodisperse PEG derivative with the systematic name 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid. Its chemical structure comprises:
This architecture yields a precise molecular weight of 632.74 g/mol (exact mass: 632.3619) with elemental composition C₂₈H₅₆O₁₅ (C:53.15%; H:8.92%; O:37.93%). As a monodisperse compound, it exhibits a single molecular mass rather than the polydispersity typical of polymeric PEGs. The carboxylic acid enables formation of stable amide bonds with primary amines via activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU [1] [10]. Physically, it appears as a colorless oil or white solid, soluble in polar solvents (DMSO, DMF) but insoluble in non-polar solvents [6].
Table 1: Structural and Physicochemical Properties of m-PEG13-acid
Property | Value/Description |
---|---|
CAS Number | 1239588-11-4 (or 2170098-33-4 in some sources) |
Molecular Formula | C₂₈H₅₆O₁₅ |
Exact Mass | 632.3619 Da |
Elemental Composition | C:53.15%; H:8.92%; O:37.93% |
Appearance | Colorless oil to white solid |
Solubility | DMSO, DMF, water (moderate) |
Storage Conditions | 0–4°C (short-term); –20°C (long-term) |
The evolution of PEG linkers spans five decades:
m-PEG13-acid represents this evolution toward precision-engineered linkers, balancing spacer length, solubility, and steric effects for targeted bioconjugation [7].
The ethylene oxide repeats in m-PEG13-acid confer three critical biofunctional properties:
Aqueous Solubility Enhancement
The hydrophilic PEG chain disrupts hydrophobic interactions, increasing drug solubility. For example:
Biocompatibility and Stealth Effects
Steric Optimization for Bioactivity
Table 2: Impact of PEG Spacer Length on Bioconjugate Performance
Spacer Length | Applications | Key Advantages |
---|---|---|
PEG₄ (4 units) | Small-molecule prodrugs | Minimal steric hindrance |
PEG₁₃ (13 units) | Antibody fragments, protein conjugates | Optimal balance of flexibility/solubility |
PEG₂₄ (24 units) | Peptide therapeutics (e.g., Zilbrysq®) | Enhanced renal avoidance |
PEG₄₀ (40 units) | Aptamers (e.g., Izervay®) | Maximal circulation half-life extension |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7